molecular formula C7H14ClNO2S B1458256 Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride CAS No. 1922702-13-3

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Cat. No.: B1458256
CAS No.: 1922702-13-3
M. Wt: 211.71 g/mol
InChI Key: OERCNSXRMPUVGV-UHFFFAOYSA-N
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Description

“Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a cyclic secondary amino acid derivative . The thiazolidine-2-carboxylic acid (Thz) moiety can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo .


Synthesis Analysis

The synthesis of thiazolidine derivatives has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The most common approach is the preparation of aldehydes having a labile ester in the proximity such that the thiazolidine product . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .


Molecular Structure Analysis

The structure of “this compound” is a thiazolidine ring structure . The species underwent rapid interconversion with the change in pD, confirming that the structure observed at pD 7.4 is indeed a thiazolidine ring structure .


Chemical Reactions Analysis

The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . The reaction requires acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride and its derivatives has been a significant area of interest, leading to the development of novel compounds with potential biochemical applications. For instance, novel derivatives designed as angiotensin-converting enzyme (ACE) inhibitors were synthesized, highlighting the compound's role in medicinal chemistry (Wu Leifang, 2012). Similarly, the compound served as a precursor in the synthesis of thiazole-4-carboxylic acid through oxidation and hydrolysis reactions, showcasing its versatility in organic synthesis (Lv Xin-yu, 2012).

Chemical Transformations

Chemical transformations involving this compound have led to the creation of novel heterocyclic systems, such as the first examples of 2H-Thiopirano[3,4-c]pyrazol-7-one derivatives. This work demonstrates the compound's utility in expanding chemical libraries with new heterocyclic structures (T. Chaban, Y. Matiichuk, V. Matiychuk, 2020).

Biological Applications

The safener activity of novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates derived from this compound was studied, with findings indicating protective effects on maize against chlorimuron-ethyl injury. This research suggests potential agricultural applications of the compound in enhancing the resistance of crops to herbicides (Li-xia Zhao, Hao Wu, Y. Zou, Qing-Rui Wang, Ying Fu, Chunyan Li, F. Ye, 2018).

Antioxidant and Antitumor Activities

Investigations into the antioxidant and antitumor activities of thiazolidine and thiazolidinone derivatives synthesized from this compound have been conducted. Some derivatives exhibited promising activities, underscoring the compound's potential in developing new therapeutic agents (M. Gouda, A. Abu‐Hashem, 2011).

Safety and Hazards

When handling “Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Biochemical Analysis

Biochemical Properties

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its reaction with aldehydes to form stable thiazolidine products under physiological conditions . This reaction is particularly interesting because it does not require any catalysts and remains stable, making it suitable for bioorthogonal reactions. The compound’s interaction with N-terminal cysteine residues in proteins is another notable biochemical property, as it allows for the efficient coupling of biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, this compound can modulate cellular responses related to cardiovascular function. Additionally, its interaction with cellular proteins can lead to changes in gene expression, further impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to form stable thiazolidine rings with aldehydes is a key aspect of its molecular mechanism . This reaction involves the formation of a covalent bond between the compound and the aldehyde, resulting in a stable product that can influence enzyme activity and protein function. Additionally, the compound’s inhibition of ACE is achieved through its binding to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound under physiological conditions is a critical factor in its temporal effects. Studies have shown that the thiazolidine products formed by this compound remain stable over time, even under physiological pH . The compound’s stability can be influenced by factors such as pH and the presence of other reactive species. Long-term studies have indicated that the compound can maintain its activity and function over extended periods, making it suitable for in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as ACE inhibition and modulation of cellular responses . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the respiratory system . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s ability to inhibit ACE is a key aspect of its metabolic role, as it affects the renin-angiotensin system, which regulates blood pressure and fluid balance . Additionally, the compound’s interactions with aldehydes and other reactive species can influence metabolic flux and metabolite levels, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to form stable thiazolidine products allows it to be efficiently transported and distributed within cells . Additionally, its interactions with cellular proteins can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound’s ability to interact with N-terminal cysteine residues in proteins can direct it to specific cellular compartments or organelles . Additionally, post-translational modifications and targeting signals can influence the compound’s localization, further impacting its activity and function within the cell.

Properties

IUPAC Name

methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERCNSXRMPUVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC(CS1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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